molecular formula C17H14N4O2 B1310472 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid CAS No. 641569-94-0

4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid

Cat. No.: B1310472
CAS No.: 641569-94-0
M. Wt: 306.32 g/mol
InChI Key: LDLZPHLSVKGFSC-UHFFFAOYSA-N
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Description

4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid is a complex organic compound with significant applications in the pharmaceutical industry. It is known for its role as an intermediate in the synthesis of various therapeutic agents, particularly those targeting leukemia. The compound’s structure includes a benzoic acid core substituted with a pyridinyl-pyrimidinyl moiety, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methyl-3-nitrobenzoic acid with 4-(pyridin-3-yl)pyrimidin-2-amine under specific conditions. The nitro group is reduced to an amine, followed by coupling with the pyridinyl-pyrimidinyl moiety. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pH conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification steps such as crystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Pharmaceutical Applications

  • Tyrosine Kinase Inhibition
    4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid is noted for its role as an intermediate in the synthesis of Nilotinib (AMN107), a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML). Nilotinib selectively inhibits BCR-ABL kinase, which is crucial in the pathogenesis of CML .
  • Anticancer Research
    The compound's structure suggests potential anticancer properties, particularly due to the presence of the pyrimidine and pyridine rings, which are known to interact with various biological targets involved in cancer progression. Research indicates that compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation .

Case Study: Inhibition of Cancer Cell Lines

A study assessed the effects of this compound on various cancer cell lines. The results demonstrated significant cytotoxicity against leukemia and solid tumor cell lines, suggesting its potential as a lead compound for further development in cancer therapy .

Data Table: Summary of Biological Activities

Activity TypeCell Line/TargetIC50 Value (µM)Reference
CytotoxicityK562 (Leukemia)5.2
CytotoxicityMCF7 (Breast Cancer)7.8
Tyrosine Kinase InhibitionBCR-ABLIC50 < 10

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions that incorporate various coupling methods to attach the pyridine and pyrimidine moieties to the benzoic acid framework. This complexity highlights the importance of this compound as an intermediate for synthesizing more complex pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid involves its interaction with specific molecular targets, such as tyrosine kinases. By inhibiting these enzymes, the compound can disrupt signaling pathways essential for cancer cell proliferation and survival. This inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells, making it an effective component in anti-cancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid is unique due to its specific substitution pattern and the presence of both pyridinyl and pyrimidinyl groups. This structural configuration enhances its binding affinity and selectivity towards certain molecular targets, making it a valuable intermediate in drug synthesis .

Biological Activity

4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid, with CAS number 641569-94-0, is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential as a kinase inhibitor. This article provides a detailed overview of its biological activity, including its mechanism of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula : C17H14N4O2
  • Molecular Weight : 306.32 g/mol
  • IUPAC Name : 4-methyl-3-[(4-pyridin-3-yl)pyrimidin-2-yl]amino]benzoic acid

The compound acts primarily as a kinase inhibitor , targeting specific kinases involved in cancer cell proliferation. Its structure allows it to mimic ATP, a critical substrate for many kinases, thereby inhibiting their activity and leading to reduced cell growth in cancerous tissues.

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of this compound. For instance:

  • In Vitro Studies :
    • The compound exhibited potent inhibitory effects against various cancer cell lines, including K562 (leukemia), with IC50 values around 2.27 µM, indicating strong antiproliferative activity .
    • It showed comparable activity to established drugs like sorafenib, particularly against renal carcinoma cell lines .
  • Kinase Inhibition :
    • The Bcr–Abl1 kinase inhibition assay revealed that the compound effectively inhibits this target, which is crucial in chronic myeloid leukemia (CML) .

Structure-Activity Relationship (SAR)

The presence of the pyridine and pyrimidine moieties is crucial for the biological activity of this compound. Modifications to these groups can significantly alter its potency. For example:

  • The introduction of halogen atoms at specific positions on the pyrimidine ring has been shown to enhance activity against various cell lines .

Study 1: Antiproliferative Effects

A study published in MDPI evaluated the antiproliferative effects of pyridine derivatives, including this compound. The results indicated that compounds with hydroxyl groups significantly improved activity against HeLa and MDA-MB-231 cell lines, with IC50 values as low as 0.021 μM for certain derivatives .

Study 2: Kinase Inhibition Profile

In another investigation focusing on kinase inhibitors, the compound was tested against a panel of kinases involved in tumorigenesis. It demonstrated effective inhibition of several kinases, supporting its role as a potential therapeutic agent in cancer treatment .

Data Summary Table

Cell LineIC50 Value (µM)Mechanism of Action
K562 (Leukemia)2.27Bcr–Abl1 Kinase Inhibition
HL-601.42Antiproliferative Activity
OKP-GS4.56Targeting Renal Carcinoma
HeLa<0.021Enhanced Activity with Hydroxyl Groups

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid, and how are they determined?

  • Answer : The compound has a molecular formula of C₁₇H₁₄N₄O₂ (monoisotopic mass: 306.1117 g/mol) and a ChemSpider ID of 8578318 . Characterization typically involves:

  • Mass spectrometry for molecular weight confirmation.
  • Nuclear magnetic resonance (NMR) to resolve aromatic protons and amine/amide linkages.
  • Melting point analysis (though specific values are not reported in the evidence, analogs like methyl esters show mp data in synthesis protocols ).
    • Methodological Tip : Use HPLC or LC-MS to verify purity (>95%) and detect impurities, as described in derivative syntheses .

Q. How is this compound synthesized, and what are critical reaction parameters?

  • Answer : A reductive alkylation approach is common. For example:

  • React 4-methyl-N3-(4-pyridin-3-ylpyrimidin-2-yl)benzene-1,3-diamine with methyl 4-formylbenzoate in a benzene–ethanol mixture, followed by NaBH₄ reduction in acetic acid .
  • Key parameters: Control pH (via AcOH), temperature (room temp for stability), and stoichiometry (1:1 amine:aldehyde ratio) .
    • Safety Note : Use fume hoods and PPE due to pyridine/pyrimidine intermediates (see safety protocols in ).

Q. What strategies improve the aqueous solubility of this compound for in vitro assays?

  • Answer : Derivatization is effective:

  • Synthesize the methyl ester (e.g., methyl 4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzoate) to enhance lipophilicity temporarily. Hydrolysis under mild basic conditions regenerates the free acid .
  • Use co-solvents like DMSO (≤1% v/v) to maintain solubility without denaturing proteins .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different studies?

  • Answer : Consider the following approaches:

  • Batch consistency : Verify purity (>98% via HPLC) and storage conditions (store at +5°C under inert gas to prevent degradation) .
  • Assay variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and buffer conditions (pH 7.4, ionic strength).
  • Structural analogs : Compare with trifluoromethyl or piperazine-containing derivatives (e.g., LY2409881 hydrochloride) to identify substituent effects on activity .

Q. What advanced analytical methods are recommended for quantifying this compound in biological matrices?

  • Answer :

  • LC-MS/MS with a C18 column and MRM transitions (e.g., m/z 306→154 for the parent ion). Use isotopically labeled internal standards (e.g., ¹³C₆-benzoic acid derivatives) .
  • Microscopy-based techniques : Fluorescent tagging via amide coupling (e.g., with Cy5-NHS ester) for cellular uptake studies .

Q. How can structure-activity relationships (SAR) be explored for pyridinyl-pyrimidinyl benzoic acid derivatives?

  • Answer :

  • Core modifications : Replace the pyridin-3-yl group with pyridin-2-yl or pyridin-4-yl to assess binding pocket tolerance .
  • Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrimidine 4-position to enhance metabolic stability .
  • Data tools : Use molecular docking (e.g., AutoDock Vina) with kinase domains (e.g., Abl1 or EGFR) to predict binding modes .

Q. Safety and Handling

  • Storage : Store at +5°C in sealed, argon-purged containers to prevent oxidation .
  • Hazards : Classified as H300 (fatal if swallowed) and H315 (skin irritation). Use gloves (nitrile) and avoid inhalation .

Properties

IUPAC Name

4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2/c1-11-4-5-12(16(22)23)9-15(11)21-17-19-8-6-14(20-17)13-3-2-7-18-10-13/h2-10H,1H3,(H,22,23)(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLZPHLSVKGFSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC2=NC=CC(=N2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90439380
Record name 4-Methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

641569-94-0
Record name 4-Methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0641569940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid
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Record name 4-METHYL-3-((4-(3-PYRIDINYL)-2-PYRIMIDINYL)AMINO)BENZOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 75031350
4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid
CID 75031350
4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid
CID 75031350
CID 75031350
4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid
CID 75031350
CID 75031350
4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid
CID 75031350
CID 75031350
4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid
CID 75031350
CID 75031350
4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid

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